3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound characterized by a fused triazole and pyrazine ring system. This compound is notable for its potential applications in medicinal chemistry and pharmacology. The compound is classified under triazolopyrazines, which are known for various biological activities, making them subjects of interest in drug development.
The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
The synthesis may require specific conditions such as controlled temperature and pressure to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to assess purity levels during synthesis .
The molecular formula for 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is . The compound features a complex structure with a fused triazole-pyrazine system that contributes to its chemical properties.
Key structural data includes:
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions:
The reactions are typically conducted under controlled environments to prevent unwanted side reactions. Analytical methods such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are used to characterize the products formed during these reactions .
The mechanism of action for compounds like 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that this compound may exhibit antimicrobial properties by inhibiting key enzymes within microbial pathways. Understanding its mechanism involves studying binding affinities and inhibitory constants through docking studies and enzyme assays .
Relevant analyses often include solubility tests and stability assessments under various environmental conditions to ensure safe handling and application in research settings .
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several potential applications in scientific research:
3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine features a bicyclic architecture comprising a partially saturated pyrazine ring fused with a triazole moiety. The molecular formula C₁₁H₁₂N₄ (molecular weight: 200.24 g/mol) establishes its identity as a nitrogen-rich heterocycle [1] [2]. In its hydrochloride salt form, the molecular weight increases to 236.70 g/mol with the formula C₁₁H₁₃ClN₄ [3] . The core scaffold displays distinct regiochemistry, with the triazole ring fused at the 4,3-a position of the pyrazine ring. This bicyclic system contains three nitrogen atoms strategically positioned at different electronic environments: the pyrazinic nitrogen, the triazolino imine-type nitrogen, and the triazolino amine-type nitrogen [7]. X-ray crystallographic studies of closely related analogs reveal that the tetrahydro pyrazine ring adopts a chair conformation, while the triazole ring remains planar, creating a stereoelectronically defined framework for intermolecular interactions [6] [9]. The protonation site typically occurs at the pyrazine nitrogen, enhancing water solubility when converted to hydrochloride salts [3] [9].
Table 1: Key Structural Parameters of 3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Parameter | Value/Description | Experimental Method |
---|---|---|
Molecular Formula (base) | C₁₁H₁₂N₄ | Elemental Analysis |
Molecular Weight (base) | 200.24 g/mol | Mass Spectrometry |
Molecular Formula (HCl salt) | C₁₁H₁₃ClN₄ | X-ray Crystallography |
Molecular Weight (HCl salt) | 236.70 g/mol | Mass Spectrometry |
Nitrogen Content | 27.98% | Elemental Analysis |
Characteristic SMILES | C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl | Computational Chemistry |
InChI Identifier | InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11;/h1-5,12H,6-8H2;1H | Spectral Analysis |
The phenyl group at the 3-position of the triazolo ring imparts crucial electronic effects through conjugation with the electron-deficient triazole system, significantly modifying the electron density distribution across the heterocyclic core [7]. This substituent provides enhanced lipophilicity (logP ≈ 1.2-1.5) compared to alkyl-substituted analogs, facilitating membrane permeation in biological systems [7] [8]. The planar phenyl ring enables π-π stacking interactions with biological targets, including enzyme active sites and receptor subdomains, contributing to specific molecular recognition [6] [7]. In pharmacological contexts, the 3-phenyl analog serves as a bioisosteric replacement for trifluoromethyl-substituted derivatives like the antidiabetic drug sitagliptin (which contains 3-trifluoromethyl instead of 3-phenyl), allowing modulation of target affinity while maintaining metabolic stability [5] [6]. The versatile derivatization potential at the phenyl group (e.g., ortho, meta, or para substitution) enables systematic structure-activity relationship studies to optimize target engagement and physicochemical properties [7] [8]. Additionally, the chiral integrity of the saturated pyrazine ring in asymmetric synthesis allows exploration of stereoselective interactions with biological targets, though the parent compound lacks defined chiral centers [5].
The synthetic exploration of triazolo[4,3-a]pyrazines originated in the mid-20th century with pioneering work on heterocyclic condensation reactions, establishing early methods involving cyclization of hydrazine intermediates with carbonyl compounds [5] [6]. A significant advancement occurred with the development of regioselective cyclization strategies in the 1990s, which solved challenges related to isomeric contamination that plagued earlier synthetic routes [5]. The 2000s witnessed a pharmaceutical-driven surge in methodology development, particularly after the discovery of 3-(trifluoromethyl) analogs as precursors to sitagliptin, accelerating research into diverse 3-substituted derivatives including the phenyl variant [5] [6]. Contemporary advances focus on catalytic methodologies and flow chemistry approaches to enhance efficiency and reduce reliance on hazardous reagents [7].
Table 2: Evolution of Synthetic Approaches for Triazolo[4,3-a]pyrazine Derivatives
Time Period | Synthetic Approach | Key Advances | Limitations |
---|---|---|---|
1960s-1980s | Hydrazine Cyclocondensation | Simple starting materials | Low regioselectivity, poor yields |
1990s | Transition Metal-Catalyzed Cyclization | Improved regiocontrol | Costly catalysts, complex optimization |
Early 2000s | Microwave-Assisted Synthesis | Reduced reaction times | Scalability challenges |
2010s | Patent CN102796104A Methodology | Industrial scalability (gram to kilogram scale) | Requires specialized equipment |
2020s | Flow Chemistry Approaches | Enhanced safety and process control | High initial infrastructure investment |
The landmark patent CN102796104A (2011) established a scalable three-step protocol adaptable to 3-phenyl derivatives: (1) formation of a hydrazine intermediate from hydrazine hydrate and 2-chloropyrazine at 60-61°C; (2) cyclization with benzoic acid derivatives under reflux conditions (110°C, chlorobenzene solvent); and (3) catalytic hydrogenation using Pd/C followed by hydrochloride salt formation [5]. This methodology represented a substantial improvement over earlier routes that suffered from low yields (<50%) due to side reactions and expensive palladium catalyst requirements. Modern approaches employ green chemistry principles, including solvent recycling and catalyst recovery, addressing environmental and economic considerations in industrial production [3] [5]. Recent literature describes alternative cyclization agents such as trimethylorthobenzoate, offering improved atom economy and reduced byproduct formation compared to traditional acylating agents [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1